molecular formula C12H18N4O2 B2826520 N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide CAS No. 1423025-04-0

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide

Cat. No.: B2826520
CAS No.: 1423025-04-0
M. Wt: 250.302
InChI Key: LYQQMOYQIRSBNA-UHFFFAOYSA-N
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Description

N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide (CAS 1423025-04-0) is a high-purity chemical compound supplied for advanced research and development applications. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its versatility in drug discovery . The compound has a molecular formula of C12H18N4O2 and a molecular weight of 250.30 g/mol . Compounds containing the 1,2,4-oxadiazole scaffold are of significant research interest due to their potential biological activities. Recent scientific literature highlights that 1,2,4-oxadiazole-based compounds are being investigated as novel therapeutic agents, with studies demonstrating their potential in areas such as antiparasitic research, particularly in the search for new macrofilaricidal treatments . The integration of the 1,2,4-oxadiazole core is a strategy employed to improve metabolic stability and other pharmacokinetic properties in lead optimization efforts . Researchers can obtain this compound with a documented purity of 98% . It is essential to consult the Safety Data Sheet (SDS) prior to use. This product is labeled with the GHS07 hazard pictogram and carries the signal word "Warning" with associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should only occur in a well-ventilated area. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-pyrrolidin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-8(17)16(10-4-5-13-6-10)7-11-14-12(18-15-11)9-2-3-9/h9-10,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQQMOYQIRSBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=NOC(=N1)C2CC2)C3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings that highlight its pharmacological properties.

The molecular formula of this compound is C12H18N4O2, with a molecular weight of 250.30 g/mol. The compound features a cyclopropyl group attached to an oxadiazole ring, which is known for its diverse biological activities.

Recent studies suggest that 1,3,4-oxadiazole derivatives exhibit various mechanisms of action against different biological targets. The incorporation of the oxadiazole moiety in this compound may enhance its interaction with enzymes involved in cancer cell proliferation and other pathological conditions. Notably, the compound may target thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer therapy .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Exhibits potential in inhibiting cancer cell growth through various pathways.
Antimicrobial Shows activity against a range of bacteria and fungi.
Anti-inflammatory May reduce inflammation through modulation of immune responses.
Antioxidant Possesses properties that combat oxidative stress.

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the efficacy of oxadiazole derivatives in inhibiting cancer cell lines by targeting specific enzymes involved in DNA synthesis and repair processes . The findings suggest that compounds similar to this compound could be developed as potent anticancer agents.
  • Antimicrobial Properties : Research has demonstrated that derivatives containing the oxadiazole structure exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values for related compounds ranged from 2.33 to 156.47 µM against various bacterial strains .
  • Anti-inflammatory Effects : In vitro studies indicated that compounds with similar structures could inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Comparison with Similar Compounds

Acetamide Derivatives with Aromatic Substituents

Compounds such as N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide () share the acetamide backbone but replace the oxadiazole and pyrrolidine groups with aromatic systems. Key differences include:

  • Dihedral Angles : In aromatic analogs, dihedral angles between naphthalene/benzene rings range from 78.32° to 84.70°, influenced by intramolecular N–H⋯O and O–H⋯O hydrogen bonds . The cyclopropyl-oxadiazole group in the target compound likely imposes distinct steric and electronic effects, though exact conformational data are unavailable.
  • Hydrogen Bonding : Both the target compound and aromatic analogs exhibit hydrogen-bonding interactions, which are critical for crystal packing and solubility. However, the pyrrolidine moiety in the target compound may enhance basicity compared to aryl-substituted analogs .

Triazole- and Thioether-Containing Analogs

The compound 2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-isopropyl-N-(4-pyridinyl)acetamide () replaces the oxadiazole with a 1,2,4-triazole ring and introduces a sulfur-based thioether linkage. Key comparisons:

  • Substituent Effects : The allyl and phenyl groups on the triazole ring contrast with the cyclopropyl group on the oxadiazole, which is smaller and may reduce steric hindrance .

Oxadiazole Variants with Methyl and Hydrochloride Modifications

Compounds such as N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride () highlight the impact of substituents and salt formation:

  • Salt Formation : The hydrochloride salt (Molecular Weight: 260.73 g/mol) enhances stability and aqueous solubility compared to the free base form .

Data Table: Comparative Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
Target Compound C₁₂H₁₇N₄O₂* ~261.30 Cyclopropyl-oxadiazole, pyrrolidine Discontinued; hydrogen-bonding motifs
N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide C₂₀H₁₉NO₂ 305.37 Aromatic rings, H-bonding Dihedral angles: 78.32–84.70°
2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-isopropyl-N-(4-pyridinyl)acetamide C₂₀H₂₄N₆OS 396.51 Triazole, thioether, pyridine Increased polarity
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride C₁₀H₁₇ClN₄O₂ 260.73 Methyl-oxadiazole, hydrochloride salt Enhanced solubility

Q & A

Q. What are the recommended synthetic routes for N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide?

Synthesis typically involves multi-step reactions. For analogous compounds:

  • Step 1: Cyclopropyl group introduction via cycloaddition or alkylation reactions under reflux conditions.
  • Step 2: Amide bond formation between the oxadiazole and pyrrolidine moieties using coupling agents like EDCI/HOBt in DMF .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .
    Reaction progress is monitored via TLC and confirmed by NMR .

Q. How is the compound characterized to confirm its structural integrity?

Key analytical methods include:

  • 1H/13C NMR: To verify proton environments and carbon frameworks (e.g., cyclopropyl CH2 groups at δ ~1.0–1.5 ppm, amide carbonyl at ~165–170 ppm) .
  • LC-MS: For molecular weight confirmation (expected [M+H]+ ~320–350 g/mol based on analogs) .
  • Elemental Analysis: To validate purity (>95% C, H, N content) .

Q. What preliminary biological activities are associated with this compound?

Structural analogs exhibit:

  • Anti-inflammatory potential: Inhibition of COX-2 or TNF-α in murine macrophage assays .
  • Anticancer activity: IC50 values in the low micromolar range against breast cancer cell lines (MCF-7, MDA-MB-231) via apoptosis induction .
    Dose-response curves and cytotoxicity controls (e.g., HEK-293 cells) are critical for specificity validation .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

  • Orthogonal assays: Compare results from cell-based assays (e.g., MTT) with ex vivo tissue models to assess bioavailability and metabolite interference .
  • Pharmacokinetic profiling: Measure plasma half-life (t1/2) and tissue distribution using radiolabeled analogs or LC-MS/MS .
  • Mechanistic redundancy: Test overlapping pathways (e.g., MAPK vs. PI3K inhibition) to identify dominant targets .

Q. What experimental strategies elucidate the compound’s mechanism of action?

  • Binding affinity assays: Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with suspected targets (e.g., kinases, GPCRs) .
  • Cellular response profiling: RNA-seq or phosphoproteomics to map downstream signaling changes .
  • Mutagenesis studies: Introduce point mutations in predicted binding pockets (e.g., catalytic sites of enzymes) to confirm critical residues .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Core modifications: Replace the cyclopropyl group with larger substituents (e.g., cyclopentyl) to assess steric effects on binding .
  • Substituent tuning: Introduce electron-withdrawing groups (e.g., -NO2) on the oxadiazole ring to enhance electrophilicity and target engagement .
  • Bioisosteric replacements: Swap pyrrolidine with piperidine to improve metabolic stability .

Q. What computational methods predict off-target interactions or toxicity?

  • Molecular docking: Use AutoDock Vina or Schrödinger to screen against databases like ChEMBL for unintended targets .
  • ADMET prediction: Tools like SwissADME or ProTox-II assess hepatotoxicity, hERG inhibition, and CYP450 interactions .
  • MD simulations: Analyze binding stability (RMSD < 2 Å over 100 ns) to prioritize high-specificity analogs .

Q. How are degradation pathways and metabolite profiles studied?

  • Forced degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic conditions (ICH Q1B) .
  • LC-HRMS: Identify major degradation products (e.g., hydrolyzed amides, oxidized oxadiazoles) and propose pathways .
  • In vitro metabolism: Use liver microsomes (human/rat) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Methodological Notes

  • Key data contradiction example: Discrepancies between PASS-predicted activities and empirical results require cross-validation using orthogonal assays (e.g., SPR vs. cellular IC50) .

  • Advanced SAR table:

    ModificationBiological ImpactReference
    Cyclopropyl → CyclopentylReduced solubility, improved target affinity
    Oxadiazole → ThiadiazoleLoss of anti-inflammatory activity
    Pyrrolidine → AzetidineIncreased metabolic stability

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